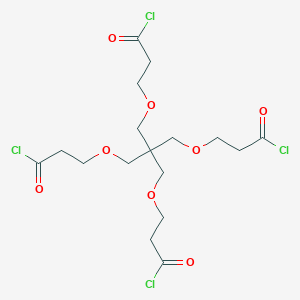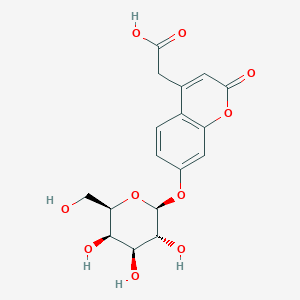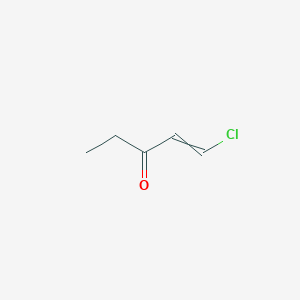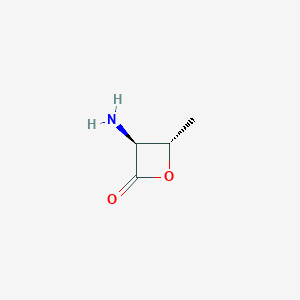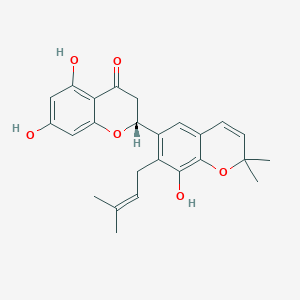
Sigmoidin F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sigmoidin F ist ein Prenyl-Flavonoid, das aus der Pflanze Erythrina sigmoidea isoliert wurde. Diese Verbindung gehört zu einer Klasse von natürlich vorkommenden Flavonoiden, die für ihre vielfältigen biologischen Aktivitäten bekannt sind, darunter entzündungshemmende, antioxidative und krebshemmende Eigenschaften .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet typischerweise die Extraktion der Verbindung aus der Stammborke von Erythrina sigmoidea. Der Extraktionsprozess verwendet häufig organische Lösungsmittel wie Methanol oder Ethanol. Der rohe Extrakt wird dann chromatographischen Verfahren unterzogen, um this compound zu isolieren und zu reinigen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound ist nicht gut dokumentiert, da es hauptsächlich durch natürliche Extraktionsmethoden gewonnen wird. Fortschritte in der synthetischen Biologie und chemischen Verfahrenstechnik könnten in Zukunft den Weg für eine großtechnische Produktion ebnen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sigmoidin F typically involves the extraction of the compound from the stem bark of Erythrina sigmoidea. The extraction process often employs organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic biology and chemical engineering may pave the way for large-scale production in the future.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Sigmoidin F durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Chinonen und anderen oxidierten Derivaten führen.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Dihydroderivate umwandeln.
Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung der Prenylgruppe, können eine Vielzahl substituierter Flavonoide ergeben.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Wichtigste gebildete Produkte
Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören oxidierte Flavonoide, Dihydroderivate und verschiedene substituierte Flavonoide, die jeweils einzigartige biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Vorläufer für die Synthese anderer bioaktiver Flavonoide verwendet.
Biologie: Zeigt signifikante antioxidative und entzündungshemmende Eigenschaften, wodurch es zu einer wertvollen Verbindung für die Untersuchung zellulärer Prozesse wird.
Medizin: Zeigt Antikrebsaktivität, insbesondere gegen multiresistente Krebszelllinien.
Wirkmechanismus
Der Wirkmechanismus von Sigmoidin F beinhaltet mehrere molekulare Ziele und Signalwege:
Antioxidative Aktivität: this compound fängt freie Radikale ab und hemmt oxidativen Stress, wodurch Zellen vor Schäden geschützt werden.
Entzündungshemmende Aktivität: Es hemmt den Arachidonsäurestoffwechselweg und reduziert die Produktion von proinflammatorischen Mediatoren.
Antikrebsaktivität: This compound induziert Apoptose in Krebszellen durch die Aktivierung von Caspasen und die Störung des mitochondrialen Membranpotenzials.
Wirkmechanismus
The mechanism of action of sigmoidin F involves several molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: It inhibits the arachidonic acid metabolism pathway, reducing the production of pro-inflammatory mediators.
Anticancer Activity: This compound induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sigmoidin A: Ein weiteres Prenyl-Flavonoid mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften.
Sigmoidin B: Bekannt für seine starke entzündungshemmende Aktivität.
Eriodictyol: Ein nicht-prenyliertes Flavonoid mit moderater antioxidativer Aktivität.
Einzigartigkeit von Sigmoidin F
This compound zeichnet sich durch seine starke Antikrebsaktivität, insbesondere gegen multiresistente Krebszelllinien, aus. Seine einzigartige pren ylierte Struktur verbessert seine Bioverfügbarkeit und biologische Aktivität im Vergleich zu nicht-pren ylierten Flavonoiden .
Eigenschaften
CAS-Nummer |
126005-97-8 |
|---|---|
Molekularformel |
C25H26O6 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
(2R)-5,7-dihydroxy-2-[8-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-6-16-17(9-14-7-8-25(3,4)31-24(14)23(16)29)20-12-19(28)22-18(27)10-15(26)11-21(22)30-20/h5,7-11,20,26-27,29H,6,12H2,1-4H3/t20-/m1/s1 |
InChI-Schlüssel |
WPVMLODCRMLWMB-HXUWFJFHSA-N |
SMILES |
CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C |
Isomerische SMILES |
CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)[C@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)C |
Kanonische SMILES |
CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C |
Synonyme |
sigmoidin F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


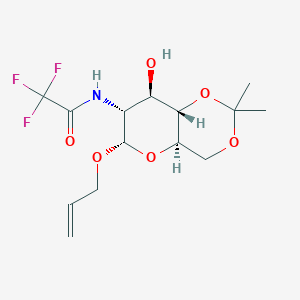
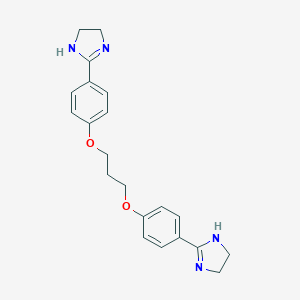
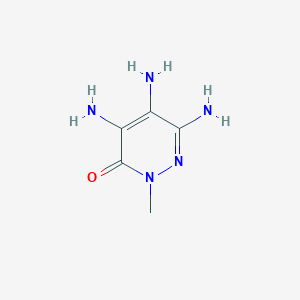


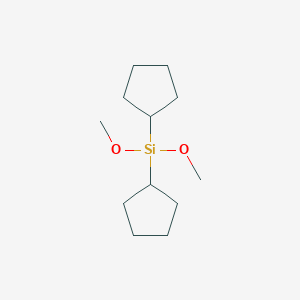


![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)
